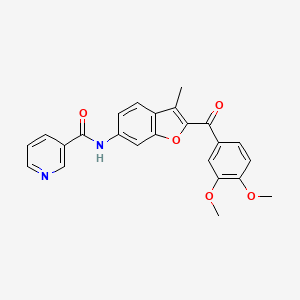

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide

CAS No.:

Cat. No.: VC20038399

Molecular Formula: C24H20N2O5

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20N2O5 |

|---|---|

| Molecular Weight | 416.4 g/mol |

| IUPAC Name | N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C24H20N2O5/c1-14-18-8-7-17(26-24(28)16-5-4-10-25-13-16)12-20(18)31-23(14)22(27)15-6-9-19(29-2)21(11-15)30-3/h4-13H,1-3H3,(H,26,28) |

| Standard InChI Key | SKXYKRMYWCTQPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |

Introduction

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide is a complex organic compound belonging to the class of nicotinamides, which are derivatives of niacin (vitamin B3). This compound features a benzofuran core substituted with a nicotinamide group and a 3,4-dimethoxybenzoyl moiety. Its molecular formula is C24H20N2O5, and it has a molecular weight of approximately 416.426 g/mol.

Synthesis of N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide

The synthesis of this compound typically involves multiple steps:

-

Formation of the Benzofuran Core: This step involves a cyclization reaction between a phenol derivative and an appropriate aldehyde under acidic conditions.

-

Introduction of the 3,4-Dimethoxybenzoyl Group: The benzofuran core is acylated using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.

-

Attachment of the Nicotinamide Group: The final step involves coupling the benzofuran derivative with nicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Biological Activities and Applications

This compound has significant potential in medicinal chemistry, particularly in anticancer research. The benzofuran moiety is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. Structural analogs of benzofuran derivatives have shown promising cytotoxicity against various cancer cell lines.

Research Findings and Data

Recent studies highlight the compound's potential as an anticancer agent. For instance, structural analogs of benzofuran derivatives have shown significant cytotoxic activity against cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | HCT116 | 9.71 ± 1.9 |

| 6b | MIA PaCa2 | 7.48 ± 0.6 |

| 6c | HCT116 | 3.27 ± 1.1 |

These values indicate that certain derivatives exhibit significant cytotoxic activity, suggesting that modifications to the benzofuran structure can enhance biological efficacy.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity and triggering downstream signaling pathways. The exact targets can vary depending on the application and context. For example, the depletion of glycogen synthase kinase-3β (GSK3β) has been linked to apoptosis in cancer cells, suggesting a similar pathway for this compound.

Comparison with Similar Compounds

N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Similar compounds include:

-

N-(3,4-dimethoxybenzoyl)nicotinamide: Lacks the benzofuran core but shares the nicotinamide and 3,4-dimethoxybenzoyl groups.

-

3-methylbenzofuran-6-yl)nicotinamide: Lacks the 3,4-dimethoxybenzoyl group but retains the benzofuran and nicotinamide moieties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume